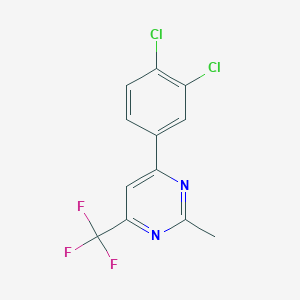![molecular formula C27H35FN2O5 B13723304 Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B13723304.png)
Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate is a chemical compound with the molecular formula C26H36FN3O6S and a molecular weight of 537.64 g/mol . It is known for its applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of certain drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate involves multiple steps. One common method includes the reaction of tert-butyl (E)-6-[2-[4-(4-fluorophenyl)-6-isopropyl-2-(methyl(methylsulfonyl)amino)pyrimidin-5-yl]vinyl] (4R,6S)-2,2-dimethyl[1,3]dioxan-4-yl) acetate with specific reagents under controlled conditions . The process often involves the use of acids and bases to cleave protecting groups and convert intermediates to the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis . This inhibition leads to a decrease in cholesterol levels, making it useful in the treatment of hypercholesterolemia .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl rosuvastatin: Another compound with similar structural features and applications.
Tert-butyl (6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-(3R,5S)-3,5-dihydroxyhept-6-enoate: Shares similar chemical properties and uses.
Uniqueness
Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to inhibit HMG-CoA reductase sets it apart from other similar compounds .
Properties
Molecular Formula |
C27H35FN2O5 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
tert-butyl 2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-oxo-6-propan-2-yl-1H-pyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C27H35FN2O5/c1-16(2)23-21(24(30-25(32)29-23)17-8-10-18(28)11-9-17)13-12-19-14-20(34-27(6,7)33-19)15-22(31)35-26(3,4)5/h8-13,16,19-20H,14-15H2,1-7H3,(H,29,30,32)/b13-12+/t19-,20-/m1/s1 |
InChI Key |
IZKGAXBYZXUXBA-OKLSWEBGSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=NC(=O)N1)C2=CC=C(C=C2)F)/C=C/[C@@H]3C[C@@H](OC(O3)(C)C)CC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C1=C(C(=NC(=O)N1)C2=CC=C(C=C2)F)C=CC3CC(OC(O3)(C)C)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



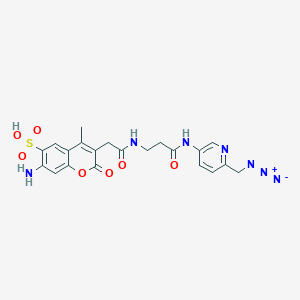
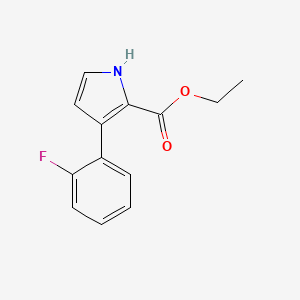
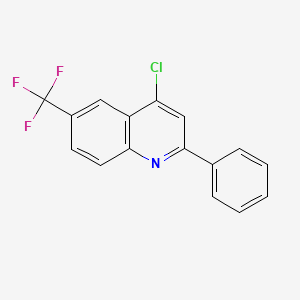
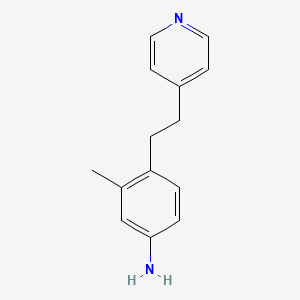
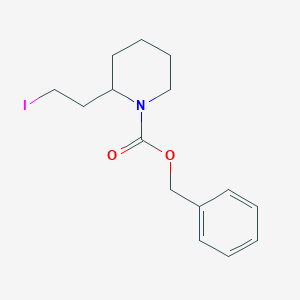
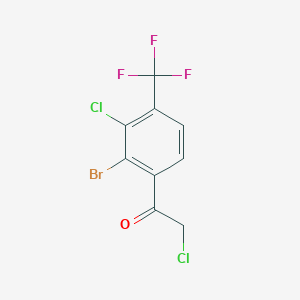
![5-[N-(6-Aminoethyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B13723263.png)
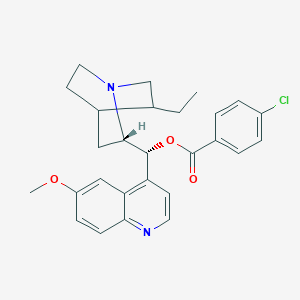

![Methyl 2-acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13723273.png)


